

Storage and stability of Decarbonyl Rivaroxaban-d4

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Compound of Interest

Compound Name: Decarbonyl Rivaroxaban-d4

Cat. No.: B15142752

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An In-depth Technical Guide to the Storage and Stability of **Decarbonyl Rivaroxaban-d4**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive stability data for **Decarbonyl Rivaroxaban-d4** is not readily available in published literature. The following guide is constructed based on available information for the parent drug, Rivaroxaban, its known metabolites, and general principles of drug stability and the effects of deuteration. The recommendations and protocols should be adapted and validated for specific laboratory conditions.

Introduction

Decarbonyl Rivaroxaban-d4 is the deuterated stable isotope-labeled version of Decarbonyl Rivaroxaban, a known impurity and metabolite of the direct Factor Xa inhibitor, Rivaroxaban. As a deuterated standard, it serves as a critical internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and metabolic studies of Rivaroxaban. Accurate and reliable data from such studies are contingent upon the stability and proper storage of the internal standard. This guide provides a comprehensive overview of the recommended storage conditions and potential stability profile of **Decarbonyl Rivaroxaban-d4**, based on the stability of Rivaroxaban.

Recommended Storage Conditions

The recommended storage conditions for **Decarbonyl Rivaroxaban-d4** are based on the guidelines for the parent compound, Rivaroxaban, and general best practices for analytical standards.

| Parameter | Recommended Condition | Notes |
|-------------|---|---|
| Temperature | Room Temperature (20°C to 25°C; 68°F to 77°F)[1][2] | Excursions permitted between 15°C to 30°C (59°F to 86°F)[1]. For long-term storage, consult the supplier's certificate of analysis. Some suppliers may recommend refrigerated storage (2°C to 8°C). |
| Humidity | Store in a dry place. | Use of desiccants is recommended for long-term storage, especially for the solid form. |
| Light | Protect from light. | Store in light-resistant containers. While photolytic degradation of Rivaroxaban is not always significant, protection from light is a standard precaution for analytical standards. |
| Form | Solid (Neat) or in Solution | For solutions, the choice of solvent and its purity are critical. Use high-purity, degassed solvents. Solutions are generally less stable than the solid form and should be prepared fresh. |
| Container | Tightly sealed, inert containers. | Glass vials with PTFE-lined caps are recommended. |

Stability Profile of Decarbonyl Rivaroxaban-d4

The stability of **Decarbonyl Rivaroxaban-d4** is expected to be influenced by factors similar to those affecting Rivaroxaban. Forced degradation studies on Rivaroxaban have shown its susceptibility to hydrolysis (acidic and basic conditions) and oxidation.

Impact of Deuteration: The presence of deuterium atoms (d4) in the molecule can lead to a kinetic isotope effect. This effect can result in a slower rate of chemical reactions, including degradation pathways that involve the cleavage of carbon-deuterium bonds. Therefore, **Decarbonyl Rivaroxaban-d4** may exhibit slightly enhanced stability compared to its non-deuterated counterpart under certain conditions. However, this should be experimentally verified.

The following table summarizes the expected stability profile based on forced degradation studies of Rivaroxaban.

| Stress Condition | Expected Stability of Decarbonyl Rivaroxaban-d4 |
|--------------------|---|
| Acidic Hydrolysis | Susceptible to degradation. Significant degradation of Rivaroxaban is observed in acidic conditions[3]. |
| Basic Hydrolysis | Susceptible to degradation. Rivaroxaban shows significant degradation in basic conditions[3]. |
| Oxidative Stress | Susceptible to degradation. Rivaroxaban is known to degrade in the presence of oxidizing agents like hydrogen peroxide. |
| Thermal Stress | Generally stable. Thermal degradation studies on Rivaroxaban at 75°C for 24 hours did not show significant degradation. |
| Photolytic Stress | Generally stable. Photolytic degradation studies on Rivaroxaban with continuous light exposure for 24 hours showed no significant degradation. However, protection from light is still recommended as a precautionary measure for a reference standard. |
| Neutral Hydrolysis | Generally stable. No significant degradation of Rivaroxaban was observed under neutral hydrolytic conditions[3]. |

Experimental Protocols

The following is a generalized experimental protocol for conducting a forced degradation study on **Decarbonyl Rivaroxaban-d4**. This protocol is a composite of methodologies reported for Rivaroxaban and should be optimized for the specific analytical instrumentation and laboratory conditions.

Objective

To evaluate the stability of **Decarbonyl Rivaroxaban-d4** under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Materials and Reagents

- **Decarbonyl Rivaroxaban-d4** reference standard
- High-purity water (Milli-Q or equivalent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Phosphate buffer

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or Mass Spectrometric (MS) detector.
- A suitable C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- pH meter
- Analytical balance
- Forced degradation chamber (photostability chamber, oven)

Preparation of Stock and Working Solutions

- **Stock Solution:** Accurately weigh and dissolve a known amount of **Decarbonyl Rivaroxaban-d4** in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- **Working Solution:** Dilute the stock solution with the appropriate mobile phase or solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).

Forced Degradation Conditions

- **Acidic Hydrolysis:** Mix the working solution with an equal volume of 0.1 N HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
- **Basic Hydrolysis:** Mix the working solution with an equal volume of 0.1 N NaOH. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N HCl before analysis.
- **Oxidative Degradation:** Mix the working solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
- **Thermal Degradation:** Keep the solid reference standard and the working solution in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
- **Photolytic Degradation:** Expose the solid reference standard and the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

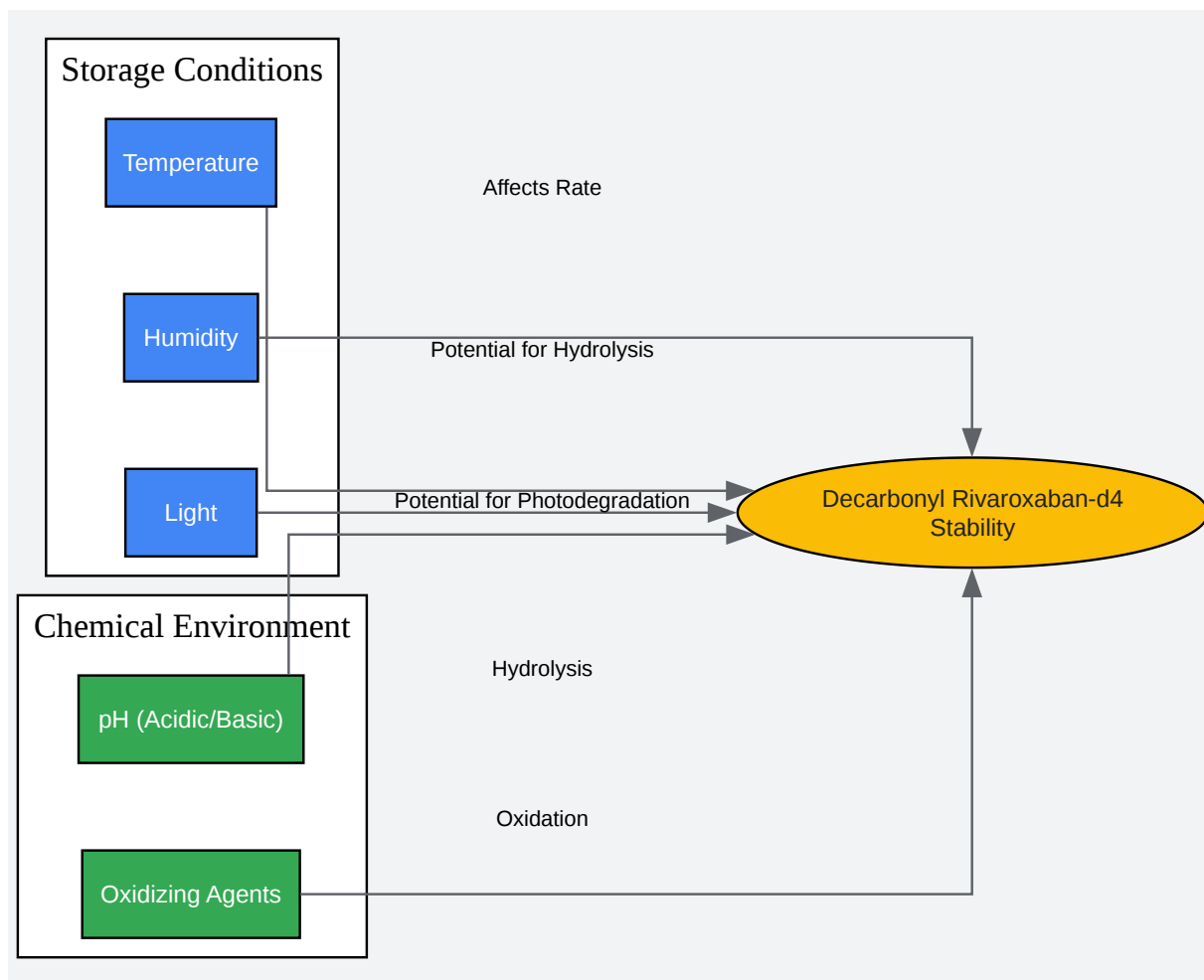
HPLC-UV/MS Analytical Method

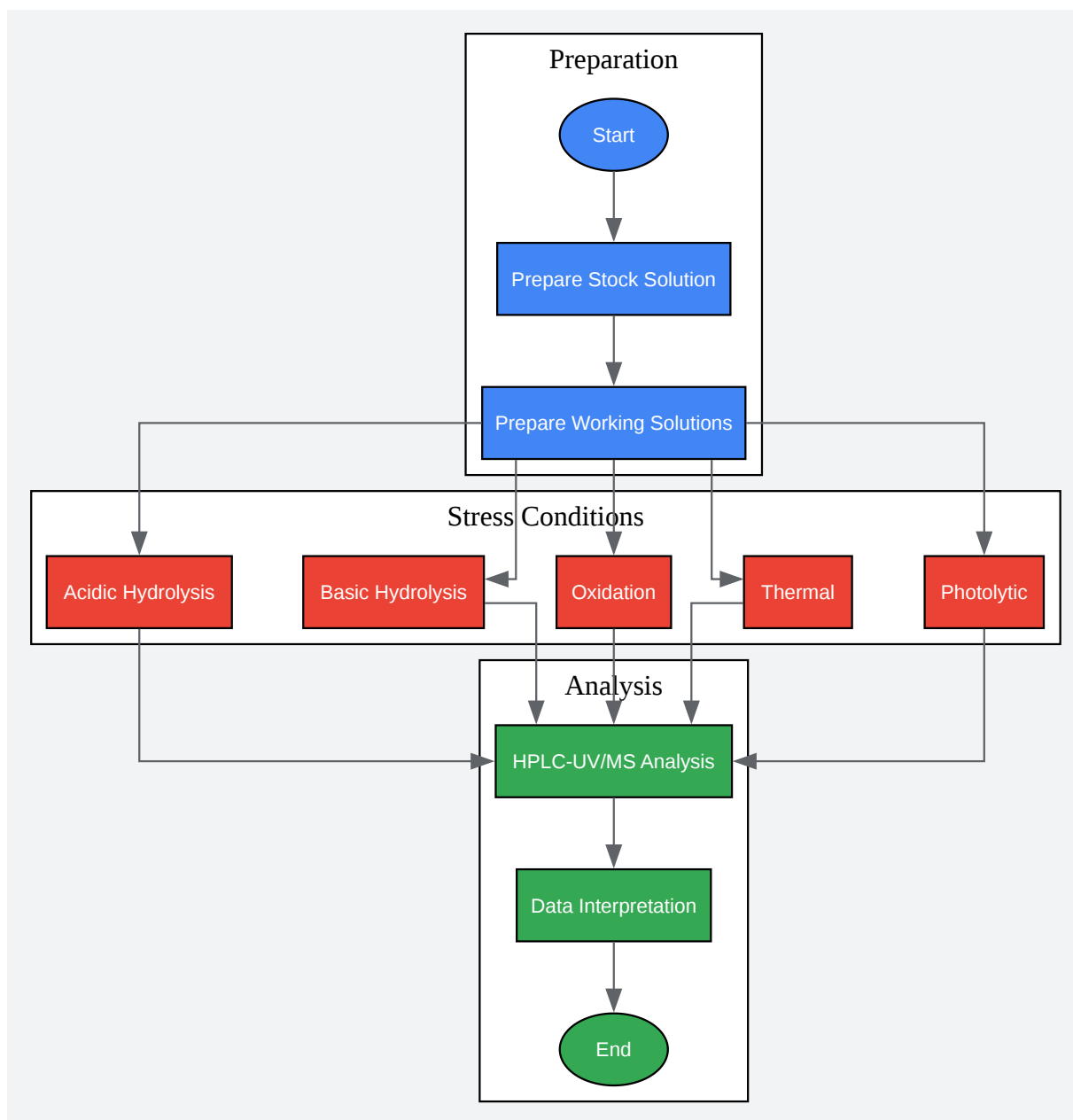
- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- **Mobile Phase:** A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good separation of the parent compound and its degradants.
- **Flow Rate:** Typically 1.0 mL/min.
- **Injection Volume:** 10-20 µL.
- **Column Temperature:** Ambient or controlled (e.g., 30°C).
- **Detection:** PDA detector at a suitable wavelength (e.g., 250 nm for Rivaroxaban) or a mass spectrometer for identification of degradation products.

Data Analysis

- Analyze the stressed samples by HPLC.
- Calculate the percentage degradation of **Decarbonyl Rivaroxaban-d4**.
- Determine the retention times and peak areas of the parent compound and any degradation products.
- If using MS detection, identify the mass-to-charge ratio (m/z) of the degradation products to elucidate their structures.

Mandatory Visualizations





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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. pdf.hres.ca [pdf.hres.ca]
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